7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine CAS number
7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine CAS number
An In-depth Technical Guide to 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine: Synthesis, Reactivity, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, a heterocyclic amine of significant interest to medicinal chemistry and drug discovery. While not widely cataloged commercially, this scaffold serves as a crucial intermediate in the synthesis of complex, high-value molecules, particularly kinase inhibitors. This document details its chemical identity, proposes a robust synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its application in the development of targeted therapeutics. Methodologies for analytical characterization and best practices for safety and handling are also provided for researchers in the field.
Introduction: The Pyrazolopyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a "privileged structure" in medicinal chemistry. Pyrazolopyridine derivatives exhibit a wide array of biological activities, including anticancer, antiproliferative, and kinase inhibitory properties.[1] Their structural resemblance to purines allows them to function as effective ATP mimetics, targeting the ATP-binding sites of various kinases.[2] The specific isomer, pyrazolo[4,3-c]pyridine, is a versatile core that allows for vectorial functionalization, enabling chemists to precisely orient substituents to optimize binding affinity and selectivity for a given biological target.[1]
The subject of this guide, 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine, combines three key functional elements that make it a highly valuable, albeit specialized, building block:
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A Pyrazole N-H Group: Allows for N-alkylation or N-arylation to modulate solubility and engage in hydrogen bonding.
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A Nucleophilic 3-Amino Group: Serves as a primary handle for amide bond formation, sulfonylation, or participation in urea/thiourea synthesis, enabling linkage to other pharmacophores.
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An Electrophilic 7-Chloro Group: Provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl moieties to explore key binding pockets.
This trifecta of reactivity makes the molecule an ideal starting point for constructing libraries of complex kinase inhibitors, as evidenced by its appearance in recent patent literature for targets like Mixed Lineage Kinase Domain-Like protein (MLKL).[3]
Chemical Identity and Properties
A specific CAS Number for 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is not readily found in major chemical databases, underscoring its status as a specialized synthetic intermediate rather than a commercial, off-the-shelf product. The identity is therefore established by its structure and the properties of its core scaffold.
| Property | Value | Source |
| IUPAC Name | 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine | - |
| Molecular Formula | C₆H₅ClN₄ | - |
| Molecular Weight | 168.58 g/mol | - |
| Parent Scaffold | 7-Chloro-1H-pyrazolo[4,3-c]pyridine | |
| Parent Scaffold MF | C₆H₄ClN₃ | |
| Parent Scaffold MW | 153.57 g/mol | |
| Appearance (Predicted) | Off-white to light yellow solid | - |
| Solubility (Predicted) | Soluble in DMSO, DMF, and hot methanol | - |
Proposed Synthesis and Purification
A direct, published synthesis for this specific molecule is not available. However, a logical and chemically sound pathway can be proposed based on established heterocyclic chemistry. The following multi-step synthesis starts from the known, unfunctionalized 7-Chloro-1H-pyrazolo[4,3-c]pyridine.
Synthetic Workflow Diagram
The proposed pathway involves regioselective nitration at the C3 position, followed by a robust reduction to yield the target amine.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Causality Statement: This protocol is designed as a self-validating system. Each step includes in-process checks (e.g., TLC, LC-MS) to confirm reaction completion before proceeding, ensuring efficiency and purity.
Step 1: Regioselective Nitration of 7-Chloro-1H-pyrazolo[4,3-c]pyridine
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Rationale: The C3 position of the pyrazolo[4,3-c]pyridine core is electronically activated towards electrophilic aromatic substitution. A standard nitrating mixture of nitric and sulfuric acid is a classic and effective method for this transformation. Careful temperature control is critical to prevent over-nitration and side reactions.
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To a stirred solution of concentrated sulfuric acid (10 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add 7-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 g, 6.51 mmol) portion-wise, ensuring the temperature remains below 10 °C.
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Once dissolution is complete, add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and fuming nitric acid (1.5 mL) dropwise over 30 minutes.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
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Carefully pour the reaction mixture onto crushed ice (100 g).
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Adjust the pH of the resulting slurry to ~7-8 with a saturated aqueous solution of sodium bicarbonate.
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Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum. This yields the crude intermediate, 7-Chloro-3-nitro-1H-pyrazolo[4,3-c]pyridine.
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Validation: Confirm the identity of the intermediate via ¹H NMR and mass spectrometry. The expected mass [M+H]⁺ is ~199.0 g/mol .
Step 2: Reduction of the Nitro Group to the Amine
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Rationale: The reduction of an aromatic nitro group is a robust and high-yielding transformation. Iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and scalable method (Béchamp reduction). Alternatively, catalytic hydrogenation with palladium on carbon offers a cleaner workup for smaller-scale synthesis.
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Suspend the crude 7-Chloro-3-nitro-1H-pyrazolo[4,3-c]pyridine (from Step 1) in a mixture of ethanol (30 mL) and water (10 mL).
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Add ammonium chloride (2.1 g, 39.2 mmol) and iron powder (1.8 g, 32.5 mmol) to the suspension.
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Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously.
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Monitor the reaction progress by TLC/LC-MS. The disappearance of the yellow nitro-intermediate and the appearance of a new, more polar spot indicates product formation (typically 3-6 hours).
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Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 15 mL).
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Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 0% to 10% MeOH).
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Validation: Combine fractions containing the pure product, confirm purity (>98%) by HPLC, and verify the final structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺: 169.02.
Chemical Reactivity and Derivatization Strategies
The utility of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine lies in its orthogonal reactivity, allowing for selective functionalization at three distinct positions.
Caption: Key reactivity sites for drug discovery derivatization.
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N1-Position (Pyrazole): The pyrazole nitrogen can be alkylated or arylated under basic conditions (e.g., using an alkyl halide with K₂CO₃ or Cs₂CO₃). This modification is often used to block a hydrogen bond donor site or to tune the physicochemical properties of the final molecule.
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C3-Position (Amine): The primary amino group is a potent nucleophile. It readily reacts with acyl chlorides, sulfonyl chlorides, isocyanates, and other electrophiles to form stable amides, sulfonamides, and ureas, respectively. This is the most common point of attachment for linking the scaffold to other fragments.
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C7-Position (Chloride): The chloro-substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines allows for the introduction of diverse (hetero)aryl groups, which can be used to probe deep into enzyme active sites and establish critical binding interactions.
Applications in Medicinal Chemistry
The pyrazolopyridine core is a cornerstone of modern kinase inhibitor design.[2] The specific 7-chloro-3-amino scaffold is an advanced intermediate for potent and selective inhibitors. A prominent example from recent patent literature is its use in the synthesis of inhibitors for MLKL (Mixed lineage kinase domain-like protein), a key protein involved in necroptosis, a form of programmed cell death implicated in inflammatory diseases.[3]
In these complex molecules, the 3-amino group is typically acylated or otherwise functionalized to connect to a central phenyl ring, while the 7-position is coupled to another heterocyclic system to complete the pharmacophore. The pyrazole N1 is often methylated.
Analytical Characterization
Rigorous analytical control is essential to ensure the quality of this intermediate for use in multi-step syntheses.
| Parameter | Method | Typical Conditions |
| Identity | ¹H & ¹³C NMR | DMSO-d₆ or CD₃OD solvent. Spectra should confirm the number and environment of all protons and carbons. |
| Identity & Mass | LC-MS / HRMS | C18 reverse-phase column. Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid. Confirms MW. |
| Purity | HPLC-UV | C18 reverse-phase column. Isocratic or gradient elution. UV detection at ~254 nm and 280 nm. |
| Functional Groups | FT-IR | Characteristic peaks for N-H stretching (amine and pyrazole), C=N, and C-Cl bonds. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is unavailable, precautions should be based on analogous hazardous compounds like substituted aminopyridines.
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Hazard Classification (Predicted): Likely to be harmful if swallowed, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. After handling, wash hands thoroughly.
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Storage: Store in a cool, dry, and dark place. Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
References
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Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. Molbase. [Link]
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D'Andria, G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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7-chloro-1h-pyrazolo[3,4-c]pyridine. Chemical Technology Co.,LTD. [Link]
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McGrath, M. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Gokare, R. A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (PMC). [Link]
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Patel, H. K., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]
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1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Identity. ECHA CHEM. [Link]
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BindingDB Ligand and Affinity Data. BindingDB. [Link]
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El-Faham, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
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Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
